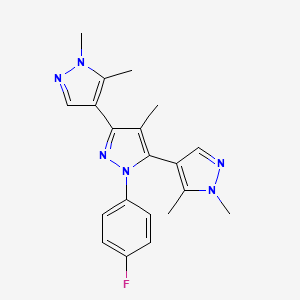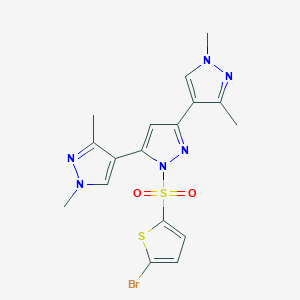
3,5-bis(1,5-dimethylpyrazol-4-yl)-1-(4-fluorophenyl)-4-methylpyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3,5-bis(1,5-dimethylpyrazol-4-yl)-1-(4-fluorophenyl)-4-methylpyrazole” is a synthetic organic compound that belongs to the class of pyrazole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “3,5-bis(1,5-dimethylpyrazol-4-yl)-1-(4-fluorophenyl)-4-methylpyrazole” typically involves multi-step organic reactions. The starting materials may include 1,5-dimethylpyrazole, 4-fluorobenzaldehyde, and other reagents. The synthesis might involve:
Condensation reactions: To form the pyrazole rings.
Substitution reactions: To introduce the fluorophenyl group.
Cyclization reactions: To form the final pyrazole structure.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: To accelerate the reaction.
Solvents: To dissolve reactants and control the reaction environment.
Temperature and Pressure: To optimize reaction rates and product formation.
Análisis De Reacciones Químicas
Types of Reactions
“3,5-bis(1,5-dimethylpyrazol-4-yl)-1-(4-fluorophenyl)-4-methylpyrazole” can undergo various chemical reactions, including:
Oxidation: To form oxidized derivatives.
Reduction: To reduce specific functional groups.
Substitution: To replace certain atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions may include:
Oxidizing agents: Such as potassium permanganate.
Reducing agents: Such as sodium borohydride.
Substituting agents: Such as halogens or alkyl groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. They may include various substituted or functionalized pyrazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, “3,5-bis(1,5-dimethylpyrazol-4-yl)-1-(4-fluorophenyl)-4-methylpyrazole” may be used as a building block for synthesizing more complex molecules.
Biology
In biology, this compound may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine
In medicine, it may be investigated for its potential therapeutic applications, including drug development for various diseases.
Industry
In industry, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of “3,5-bis(1,5-dimethylpyrazol-4-yl)-1-(4-fluorophenyl)-4-methylpyrazole” involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibiting or activating specific enzymes.
Receptors: Binding to receptors to modulate biological pathways.
Pathways: Affecting cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds may include other pyrazole derivatives, such as:
- 3,5-dimethylpyrazole
- 4-fluorophenylpyrazole
- 1,5-dimethylpyrazole
Uniqueness
The uniqueness of “3,5-bis(1,5-dimethylpyrazol-4-yl)-1-(4-fluorophenyl)-4-methylpyrazole” lies in its specific substitution pattern and the presence of both dimethylpyrazole and fluorophenyl groups, which may confer unique chemical and biological properties.
Propiedades
Número CAS |
1006344-02-0 |
|---|---|
Fórmula molecular |
C20H21FN6 |
Peso molecular |
364.4 g/mol |
Nombre IUPAC |
3,5-bis(1,5-dimethylpyrazol-4-yl)-1-(4-fluorophenyl)-4-methylpyrazole |
InChI |
InChI=1S/C20H21FN6/c1-12-19(17-10-22-25(4)13(17)2)24-27(16-8-6-15(21)7-9-16)20(12)18-11-23-26(5)14(18)3/h6-11H,1-5H3 |
Clave InChI |
WSOPSOYDLXREGT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N(N=C1C2=C(N(N=C2)C)C)C3=CC=C(C=C3)F)C4=C(N(N=C4)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-{[3-Methyl-4-(4-methylphenyl)piperazin-1-yl]sulfonyl}phenyl)pyrrolidin-2-one](/img/structure/B14925829.png)
![N-cyclopentyl-3-[6-oxo-2-(propan-2-yl)-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide](/img/structure/B14925830.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14925837.png)
![(5Z)-5-{3-[(4-bromobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B14925845.png)
![Ethyl 2-({[(4-methyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B14925851.png)
![4-cyclopropyl-6-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrimidin-2-amine](/img/structure/B14925857.png)

![Ethyl 4,5-dimethyl-2-{[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B14925869.png)
![N-(1,5-dimethyl-1H-pyrazol-4-yl)-6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14925881.png)
![4-{(1E)-2-cyano-3-[(2-methoxy-5-nitrophenyl)amino]-3-oxoprop-1-en-1-yl}-2-methoxyphenyl 3-fluorobenzoate](/img/structure/B14925882.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14925894.png)
![2-{[4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B14925897.png)
![5-methyl-N-[1-(4-methylbenzyl)-1H-pyrazol-4-yl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B14925898.png)
![N-[4-(2,2,3,3-tetrafluoropropoxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14925903.png)
